1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE
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Overview
Description
1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antimicrobial, antiviral, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE typically involves the cyclization of quaternary salts obtained from 1-substituted benzimidazol-2-amines and 2-bromo-1-(5-nitrofuran-2-yl)ethan-1-one . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the bromomethyl group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(BROMOMETHYL)-1H-BENZIMIDAZOLE: Shares a similar benzimidazole core but lacks the additional substituents that confer unique properties to 1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE.
9-SUBSTITUTED IMIDAZO[1,2-A]BENZIMIDAZOLES: These compounds have similar structural features and exhibit comparable biological activities.
Properties
IUPAC Name |
1-[2-(bromomethyl)-4-methylimidazo[1,2-a]benzimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-8(18)12-9(7-14)15-13-16(2)10-5-3-4-6-11(10)17(12)13/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRCEOCPJNPAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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